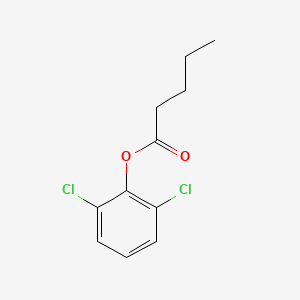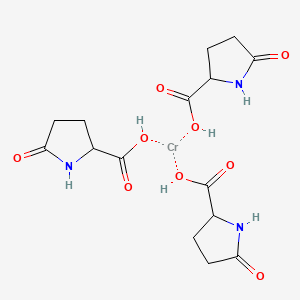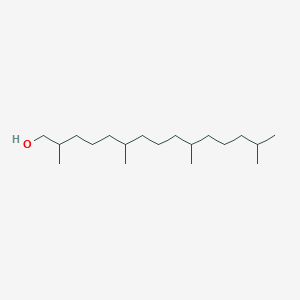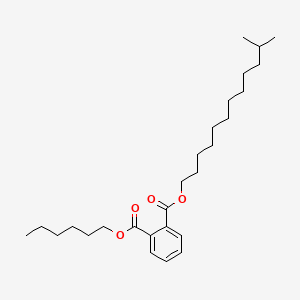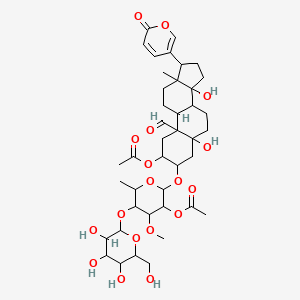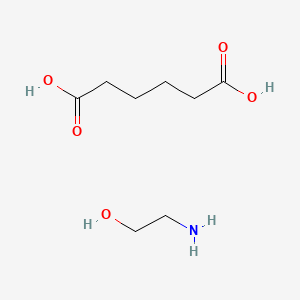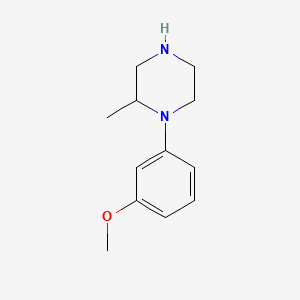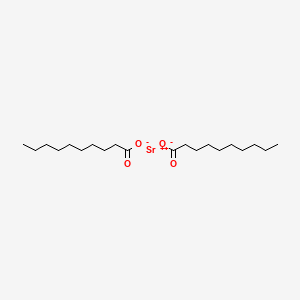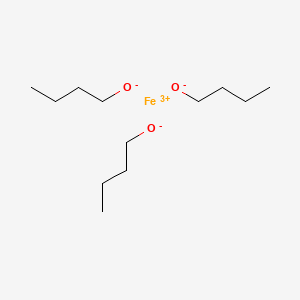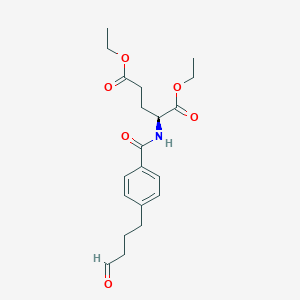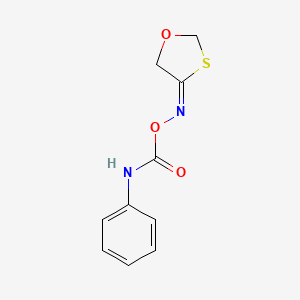
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- is a heterocyclic compound that features an oxathiolane ring fused with a carbonyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the oxathiolane ring can interact with hydrophobic pockets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Oxathiolan-4-one, 5-ethyl-, O-[(methylamino)carbonyl]oxime, (Z)-
- 1,3-Oxathiolan-4-one, 5-propyl-, O-[(methylamino)carbonyl]oxime, (Z)-
Uniqueness
1,3-Oxathiolan-4-one, O-((phenylamino)carbonyl)oxime, (Z)- is unique due to the presence of the phenylamino group, which can enhance its interaction with biological targets compared to its methylamino and propylamino counterparts .
Properties
CAS No. |
54266-73-8 |
|---|---|
Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
[(E)-1,3-oxathiolan-4-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C10H10N2O3S/c13-10(11-8-4-2-1-3-5-8)15-12-9-6-14-7-16-9/h1-5H,6-7H2,(H,11,13)/b12-9+ |
InChI Key |
LCAZKASSTZHPPS-FMIVXFBMSA-N |
Isomeric SMILES |
C1/C(=N\OC(=O)NC2=CC=CC=C2)/SCO1 |
Canonical SMILES |
C1C(=NOC(=O)NC2=CC=CC=C2)SCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
